molecular formula C15H17FN2O3 B2619492 (2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide CAS No. 2201613-00-3

(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide

货号 B2619492
CAS 编号: 2201613-00-3
分子量: 292.31
InChI 键: SXJYLHCTLMBZDV-NOZJJQNGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide, commonly known as FPA-124, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPA-124 belongs to the class of small molecule inhibitors that selectively target the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

作用机制

FPA-124 selectively inhibits GSK-3β by binding to the ATP-binding site of the enzyme. GSK-3β is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3β by FPA-124 has been shown to have various effects such as the regulation of neurotransmitter levels, reduction of amyloid-β plaques and tau protein accumulation, induction of apoptosis, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
FPA-124 has been shown to have various biochemical and physiological effects depending on the disease model studied. In Alzheimer's disease, FPA-124 has been shown to reduce the accumulation of amyloid-β plaques and tau protein, which are the hallmark features of the disease. In bipolar disorder, FPA-124 has been shown to regulate mood by modulating the levels of neurotransmitters such as dopamine and serotonin. In cancer, FPA-124 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

实验室实验的优点和局限性

FPA-124 has several advantages for lab experiments, such as its high purity and yield, which make it suitable for various research applications. FPA-124 is also highly selective for GSK-3β, which reduces the potential for off-target effects. However, FPA-124 has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

未来方向

FPA-124 has shown promising results in various disease models, and future directions for research include investigating its potential therapeutic applications in other diseases such as cancer, diabetes, and schizophrenia. Future studies could also focus on optimizing the synthesis of FPA-124 to improve its solubility and bioavailability in vivo. Additionally, the development of FPA-124 analogs with improved pharmacokinetic properties could lead to the discovery of more potent and selective GSK-3β inhibitors. Overall, FPA-124 has significant potential for therapeutic applications, and future research could lead to the development of new treatments for various diseases.

合成方法

FPA-124 can be synthesized through a multistep process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with prop-2-enoyl chloride to obtain 4-fluoro-3-(prop-2-enoylamino)benzoic acid. The resulting compound is then coupled with 5-methyl-2-(trifluoromethyl)oxolane-2-carboxylic acid to produce FPA-124. The synthesis of FPA-124 has been optimized to obtain high yields and purity, making it suitable for various research applications.

科学研究应用

FPA-124 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The selective inhibition of GSK-3β by FPA-124 has been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid-β plaques and tau protein. In bipolar disorder, FPA-124 has been shown to regulate mood by modulating the levels of neurotransmitters such as dopamine and serotonin. FPA-124 has also been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

属性

IUPAC Name

(2R,5R)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-3-14(19)18-12-8-10(5-6-11(12)16)17-15(20)13-7-4-9(2)21-13/h3,5-6,8-9,13H,1,4,7H2,2H3,(H,17,20)(H,18,19)/t9-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYLHCTLMBZDV-NOZJJQNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。